![molecular formula C11H18N2S B13195826 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13195826.png)
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine is a heterocyclic compound that features both a thiazole and a piperidine ring The thiazole ring contains sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 2-bromo-4-isopropylthiazole with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. The use of automated reactors and real-time monitoring can help optimize reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]morpholine: Contains a morpholine ring instead of a piperidine ring.
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]pyrrolidine: Features a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine is unique due to the combination of the thiazole and piperidine rings, which can confer specific chemical and biological properties. The presence of the isopropyl group on the thiazole ring can also influence the compound’s reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H18N2S |
|---|---|
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
2-piperidin-4-yl-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C11H18N2S/c1-8(2)10-7-14-11(13-10)9-3-5-12-6-4-9/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
IHABYQLWAAUHEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CSC(=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


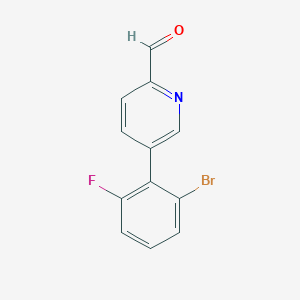
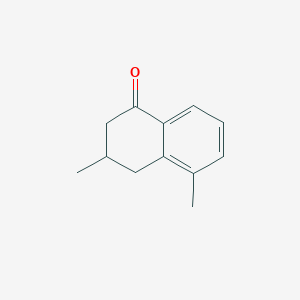

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)

![3-[1-(3-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13195788.png)

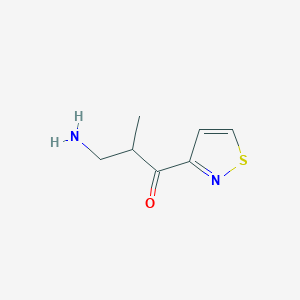
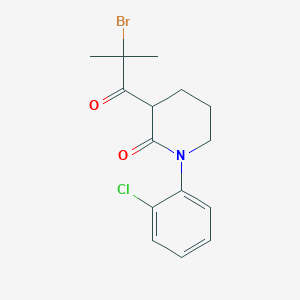

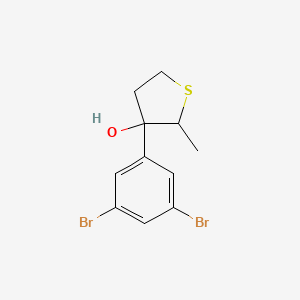

![5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195823.png)
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B13195829.png)
